molecular formula C13H14N2O2 B287427 N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide

N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B287427
M. Wt: 230.26 g/mol
InChI Key: WFBFWKCJPPEAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as DMI, is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic effects. DMI is a potent inhibitor of the enzyme phosphodiesterase-4 (PDE4), which plays a crucial role in the regulation of intracellular signaling pathways.

Mechanism of Action

DMI is a selective N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide inhibitor, which means it specifically targets the N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide enzyme and prevents it from breaking down cAMP. By inhibiting N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide, DMI increases the levels of cAMP in the brain, which can lead to increased neurotransmitter release and synaptic plasticity. DMI also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DMI has been shown to have a variety of biochemical and physiological effects in the brain, including increased levels of cAMP, increased neurotransmitter release, and increased synaptic plasticity. DMI has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using DMI in lab experiments is its specificity for the N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide enzyme, which allows for targeted manipulation of intracellular signaling pathways. However, DMI also has limitations, including its potential for off-target effects and the need for careful attention to reaction conditions and purification methods to ensure the purity of the final product.

Future Directions

Future research on DMI could focus on its potential therapeutic effects in specific neurological disorders, including depression, anxiety, and cognitive impairment. Additionally, further studies could investigate the potential for combination therapy with other drugs to enhance the therapeutic effects of DMI. Finally, future research could also focus on the development of new synthesis methods for DMI that are more efficient and cost-effective.
In conclusion, DMI is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic effects. DMI is a selective N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide inhibitor that has been shown to have anti-inflammatory effects and increase the levels of cAMP in the brain. While DMI has advantages for targeted manipulation of intracellular signaling pathways, it also has limitations that require careful attention to reaction conditions and purification methods. Future research on DMI could focus on its potential therapeutic effects in specific neurological disorders, combination therapy, and new synthesis methods.

Synthesis Methods

DMI can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isocyanate with 5-methylisoxazole-4-carboxylic acid or the reaction of 2,5-dimethylphenyl isocyanate with 5-methyl-4-isoxazolecarboxamide. The synthesis of DMI requires careful attention to reaction conditions and purification methods to ensure the purity of the final product.

Scientific Research Applications

DMI has been extensively studied for its potential therapeutic effects in various neurological disorders, including depression, anxiety, and cognitive impairment. DMI has been shown to increase the levels of cyclic AMP (cAMP) in the brain, which is involved in the regulation of neurotransmitter release and synaptic plasticity. DMI has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in neurological disorders.

properties

Product Name

N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C13H14N2O2/c1-8-4-5-9(2)12(6-8)15-13(16)11-7-14-17-10(11)3/h4-7H,1-3H3,(H,15,16)

InChI Key

WFBFWKCJPPEAOP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(ON=C2)C

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(ON=C2)C

Origin of Product

United States

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